molecular formula C12H16INO B1602123 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide CAS No. 59223-23-3

5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

Cat. No. B1602123
CAS RN: 59223-23-3
M. Wt: 317.17 g/mol
InChI Key: QSSOQZGDUDZIAO-UHFFFAOYSA-N
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Description

5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide is a compound with a molecular weight of 317.17 . It is also known as 5-hydroxy-1,3,3-trimethyl-2-methyleneindolin-1-ium iodide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO.HI/c1-8-12(2,3)10-7-9(14)5-6-11(10)13(8)4;/h5-7,14H,1H2,2-4H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

  • Pharmaceutical Research

    • Indole derivatives have been found in many important synthetic drug molecules . They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
    • The methods of application or experimental procedures involve the synthesis of indole derivatives and their subsequent testing in biological systems .
    • The results have shown that indole derivatives can have various biologically vital properties .
  • Antiviral Research

    • Indole derivatives have been reported as antiviral agents . For example, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
    • The methods of application involve the synthesis of these compounds and their testing against various viruses .
    • The results have shown that some indole derivatives can have potent antiviral activities .
  • Chemical Synthesis

    • Indole derivatives are used in the synthesis of selected alkaloids . The methods of application involve the synthesis of these compounds and their testing in various chemical reactions .
    • The results have shown that indole derivatives can be used to synthesize a wide range of complex molecules .
  • Multicomponent Reactions

    • Indole derivatives have been used in multicomponent reactions . For example, a copper(I)-catalyzed cascade multicomponent reaction strategy was performed for the construction of 5-hydroxy-1 H-pyrrol-2(5 H)-ones bearing an indole moiety .
    • The methods of application involve the synthesis of these compounds and their testing in various multicomponent reactions .
    • The results have shown that indole derivatives can be used to synthesize a wide range of complex molecules .
  • Material Science

    • Indole derivatives have been used in the field of material science . For example, they can be used in the development of organic semiconductors .
    • The methods of application involve the synthesis of these compounds and their testing in various material science applications .
    • The results have shown that indole derivatives can be used to develop a wide range of materials with unique properties .
  • Agriculture

    • Indole derivatives have been used in the field of agriculture . For example, they can be used as plant growth regulators .
    • The methods of application involve the synthesis of these compounds and their testing on various plants .
    • The results have shown that indole derivatives can be used to enhance the growth and productivity of various crops .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or comes into contact with skin . The safety data sheet (MSDS) provides more detailed safety information .

properties

IUPAC Name

1,2,3,3-tetramethylindol-1-ium-5-ol;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.HI/c1-8-12(2,3)10-7-9(14)5-6-11(10)13(8)4;/h5-7H,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSSOQZGDUDZIAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C=C(C=C2)O)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10563797
Record name 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

CAS RN

59223-23-3
Record name 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10563797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Reactant of Route 2
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Reactant of Route 3
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Reactant of Route 4
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Reactant of Route 5
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
Reactant of Route 6
5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide

Citations

For This Compound
4
Citations
JF Berry, SURVICE Engineering Belcamp - 2018 - apps.dtic.mil
The use of spiropyrans in the fields of photoswitches, metal chelation, and dyes has been reported extensively in the literature. However, only within the last decade, as the field of …
Number of citations: 2 apps.dtic.mil
J Hemmer - 2017 - escholarship.org
Photochromic small molecules have long been of interest for their ability to translate small changes at the atomic level into an easily identified visual color change. These compounds …
Number of citations: 2 escholarship.org
J Lan, L Liu, Z Li, R Zeng, L Chen, Y He, H Wei, Y Ding… - Talanta, 2024 - Elsevier
Biothiols and its metabolite SO 2 derivatives play vital roles in various physiological processes. Although a few probes have been designed for monitoring the metabolism of biothiols, …
Number of citations: 1 www.sciencedirect.com
E Epstein - 2018 - core.ac.uk
The field of mechanochemistry is on many levels inspired by biology, which harnesses mechanical energy to trigger a variety of chemical functions including regulating the flux of ions …
Number of citations: 2 core.ac.uk

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